molecular formula C19H34Cl2N2O3 B2497015 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1185576-12-8

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No.: B2497015
CAS No.: 1185576-12-8
M. Wt: 409.39
InChI Key: MCZDHUGPXOFKGT-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound of significant interest in medicinal chemistry research. Its structure is based on an arylpiperazine core, a motif widely recognized in the development of compounds that interact with adrenergic receptors . The 2-methoxyphenylpiperazine subunit, in particular, is a well-established pharmacophore found in several alpha-adrenergic receptor antagonists . Researchers investigate such compounds for their potential roles in studying cellular signaling pathways and physiological responses. The structural features of this molecule, including the tert-pentyloxy side chain, offer opportunities for exploring structure-activity relationships (SAR). Scientists can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules for pharmacological profiling . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDHUGPXOFKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the tert-pentyloxy group. The reaction conditions may include the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound may result in the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant effects. For instance, derivatives similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol have shown efficacy in modulating serotonin and norepinephrine levels in animal models .

Antimicrobial Properties

Studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Therapeutic Applications

The therapeutic potential of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride can be categorized into several key areas:

Treatment of Depression and Anxiety Disorders

Given its structural similarity to known antidepressants, this compound may serve as a novel treatment option for depression and anxiety disorders. Its ability to interact with serotonin receptors positions it as a promising candidate for clinical trials.

Antimicrobial Agent

The compound's antimicrobial properties suggest its application in treating infections caused by resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Neurological Disorders

Exploratory studies indicate that compounds with similar piperazine frameworks may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease or Parkinson’s disease .

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntimicrobialDisruption of cell membranes
NeuroprotectiveInhibition of neuroinflammation

Case Study: Antidepressant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models, evidenced by reduced immobility time in forced swim tests . This suggests that the target compound may exhibit similar efficacy.

Mechanism of Action

The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by:

  • Piperazine substituents : The 2-methoxyphenyl group is a common feature in serotonin receptor ligands (e.g., WAY-100135 in and BRL-15572 in ), which exhibit affinity for 5-HT₁A and 5-HT₁B/D receptors .
  • Oxypropanol side chain: The tert-pentyloxy group distinguishes it from analogs like Naftopidil (), which has a naphthyloxy group, and 8d (), which contains a benzo[b]thiophen-2-yl group. Bulkier substituents (e.g., tert-pentyloxy) may enhance lipophilicity and blood-brain barrier penetration compared to smaller groups like methoxy .
Table 1: Structural and Functional Comparison
Compound Name Piperazine Substituent Propanol Substituent Key Pharmacological Target Reference
Target Compound 4-(2-Methoxyphenyl) 3-(tert-Pentyloxy) Not explicitly stated -
8d () 4-(2-Methoxyphenyl) 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl) Unknown
Naftopidil () 4-(2-Methoxyphenyl) 3-(Naphthalen-1-yloxy) α₁-Adrenoceptor antagonist
WAY-100135 () 4-(2-Methoxyphenyl) 2-Phenylpropanamide 5-HT₁A receptor antagonist
1-(4-Chloro-3-methylphenoxy)... () 4-(2-Methoxyphenyl) 3-(4-Chloro-3-methylphenoxy) Unknown

Pharmacological Activity

  • Receptor Affinity : Analogs like WAY-100135 () and Naftopidil () demonstrate high specificity for serotonin and adrenergic receptors, respectively. The tert-pentyloxy group in the target compound may modulate selectivity toward similar targets.
  • Bioavailability : Increased lipophilicity from the tert-pentyloxy group could enhance CNS penetration compared to 8d (polar benzo[b]thiophen-2-yl group) but reduce solubility relative to hydrochloride salts like 1-(Cyclohexyloxy)... () .

Physicochemical Properties

  • Hydrogen Bonding: The propan-2-ol backbone and dihydrochloride salt provide hydrogen bond donors/acceptors, critical for receptor interactions .

Biological Activity

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H30N2O32HClC_{20}H_{30}N_2O_3\cdot 2HCl, with a molecular weight of approximately 396.38 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tert-pentyloxy side chain, which may influence its biological interactions.

Dopamine Receptor Affinity

Research indicates that compounds with similar piperazine structures exhibit significant affinity for dopamine receptors, particularly the D2 subtype. For instance, derivatives of 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have shown promising Ki values (affinity constants) in the nanomolar range, suggesting their potential as dopaminergic agents .

CompoundKi (nM)Receptor Target
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54D2 DAR

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial and antifungal activity against several pathogens, including Gram-positive and Gram-negative bacteria. For example, conjugates containing piperazine have been reported to show significant inhibition zones in agar diffusion assays .

The biological activity of this compound is likely mediated through its interaction with various neurotransmitter receptors and enzymes:

  • Dopamine Receptor Modulation : The piperazine moiety facilitates binding to dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and psychotropic effects.
  • Antimicrobial Mechanism : The effectiveness against microbial strains may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. For instance, peptide conjugates derived from piperazine have been tested against Ehrlich’s ascites carcinoma (EAC) and demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .

Animal Models

Preclinical studies using animal models have explored the anti-inflammatory and analgesic properties of related compounds. One study reported that piperazine derivatives exhibited significant reduction in carrageenan-induced paw edema in rats, indicating potential use in pain management .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

The synthesis involves multi-step organic reactions, typically starting with the coupling of 2-methoxyphenylpiperazine with tert-pentyloxy propanol precursors. Key steps include:

  • Nucleophilic substitution to attach the tert-pentyloxy group under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C for 12–24 hours) .
  • Salt formation with HCl gas in ethanol to yield the dihydrochloride form, requiring pH monitoring (<2.0) to ensure complete protonation .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/ether mixtures.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.7–3.9 ppm; piperazine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight (±0.001 Da tolerance) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Temperature and humidity : Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Light sensitivity : Expose to UV light (ICH Q1B guidelines) and track photodegradation products using LC-MS .
  • Solution stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, quantifying hydrolysis via loss of parent compound over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor activity (e.g., serotonin 5-HT₁A vs. adrenergic α₂) may arise from:

  • Assay variability : Compare radioligand binding (³H-8-OH-DPAT for 5-HT₁A) vs. functional assays (cAMP inhibition for α₂). Use standardized protocols (e.g., CHO-K1 cells expressing human receptors) .
  • Stereochemical considerations : Evaluate enantiomeric purity via chiral HPLC, as minor impurities (<2%) can skew results .
  • Metabolite interference : Incubate with liver microsomes (human/rat) to identify active metabolites competing with the parent compound .

Q. How can computational modeling predict the impact of structural modifications on pharmacological activity?

  • Docking studies : Use Schrödinger Maestro to model interactions with 5-HT₁A (PDB ID: 6WGT). Focus on hydrogen bonding between the methoxyphenyl group and Ser159/Thr160 residues .
  • QSAR analysis : Correlate tert-pentyloxy chain length (e.g., tert-butyl vs. tert-pentyl) with logP and EC₅₀ values to optimize lipophilicity and blood-brain barrier penetration .

Q. What experimental designs mitigate confounding factors in in vivo neuropharmacological studies?

  • Dose-response curves : Administer 0.1–10 mg/kg (i.p. or p.o.) in rodents, using saline + 5% DMSO as vehicle. Include positive controls (e.g., WAY-100635 for 5-HT₁A antagonism) .
  • Behavioral endpoints : Pair receptor occupancy (PET imaging with [¹¹C]WAY-100635) with functional outcomes (e.g., forced swim test for antidepressant activity) .
  • CYP inhibition screening : Pre-test interactions with CYP3A4/2D6 to rule out pharmacokinetic confounders .

Methodological Challenges & Solutions

Q. How to address limited solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use ≤0.1% DMSO or β-cyclodextrin inclusion complexes (5–10 mM stock in PBS) .
  • Salt form optimization : Compare dihydrochloride vs. free base solubility via shake-flask method (logD pH 7.4) .

Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

  • PXRD : Identify characteristic peaks (e.g., 2θ = 12.5°, 17.8°) for Form I vs. Form II .
  • DSC : Monitor endothermic events (melting point shifts >5°C indicate polymorphism) .

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